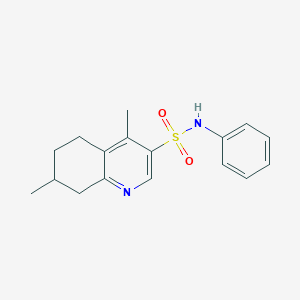
3-Quinolinesulfonamide, 5,6,7,8-tetrahydro-4,7-dimethyl-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinesulfonamide, 5,6,7,8-tetrahydro-4,7-dimethyl-N-phenyl- is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the sulfonamide group in its structure enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinesulfonamide, 5,6,7,8-tetrahydro-4,7-dimethyl-N-phenyl- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, sulfonation, and amination are employed under specific temperature and pressure conditions to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Quinolinesulfonamide, 5,6,7,8-tetrahydro-4,7-dimethyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
3-Quinolinesulfonamide, 5,6,7,8-tetrahydro-4,7-dimethyl-N-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-Quinolinesulfonamide, 5,6,7,8-tetrahydro-4,7-dimethyl-N-phenyl- involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler structure without the sulfonamide group.
Quinoxaline: Contains a similar nitrogen-containing heterocyclic ring but differs in its substitution pattern.
Sulfanilamide: A sulfonamide derivative without the quinoline ring.
Uniqueness
3-Quinolinesulfonamide, 5,6,7,8-tetrahydro-4,7-dimethyl-N-phenyl- is unique due to the combination of the quinoline ring and the sulfonamide group. This structural feature enhances its pharmacological properties and broadens its range of biological activities compared to similar compounds.
Eigenschaften
CAS-Nummer |
184433-86-1 |
|---|---|
Molekularformel |
C17H20N2O2S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
4,7-dimethyl-N-phenyl-5,6,7,8-tetrahydroquinoline-3-sulfonamide |
InChI |
InChI=1S/C17H20N2O2S/c1-12-8-9-15-13(2)17(11-18-16(15)10-12)22(20,21)19-14-6-4-3-5-7-14/h3-7,11-12,19H,8-10H2,1-2H3 |
InChI-Schlüssel |
QKPUIIWXBLMATB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C(C(=CN=C2C1)S(=O)(=O)NC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


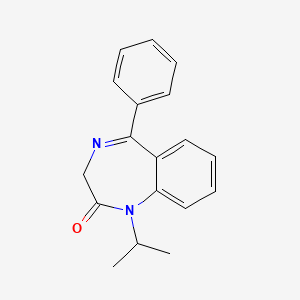
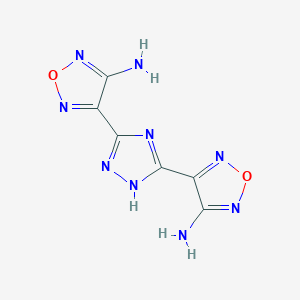
![4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B14262356.png)
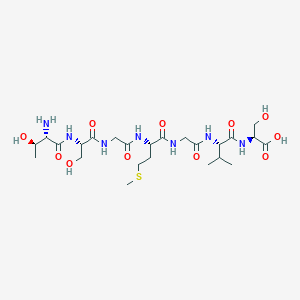

![Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester](/img/structure/B14262381.png)
![5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14262386.png)

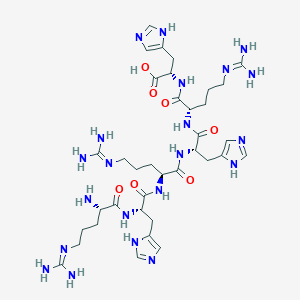
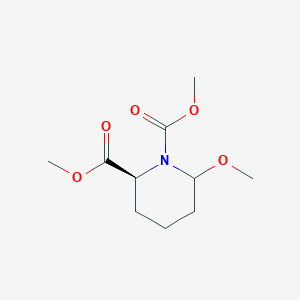
![2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine](/img/structure/B14262419.png)
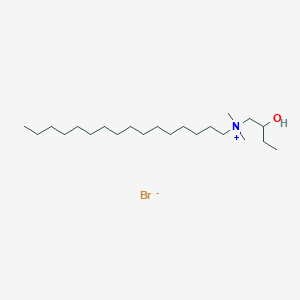
![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
![O-[(2-Nitrophenyl)methyl]-L-serine](/img/structure/B14262440.png)
